![molecular formula C17H25NO4 B5800307 N-cycloheptyl-2,4,5-trimethoxybenzamide](/img/structure/B5800307.png)
N-cycloheptyl-2,4,5-trimethoxybenzamide
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Description
Synthesis Analysis
The synthesis of compounds structurally related to N-cycloheptyl-2,4,5-trimethoxybenzamide, such as N-cyclohexyl-2-nitrobenzamide, involves specific chemical pathways that include acylation reactions and characterizations by spectroscopic data and X-ray diffraction analysis (Saeed, Hussain, & Bolte, 2010). Similarly, the synthesis of tropane benzamides with structural similarities emphasizes the use of NMR methods for determining molecular structures, indicating a complex synthetic process tailored to incorporate specific functional groups and structural frameworks (Gálvez, Arias, Cabezas, & Martínez, 1990).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the chemical and physical properties of compounds like N-cycloheptyl-2,4,5-trimethoxybenzamide. Studies have utilized X-ray diffraction analysis to elucidate the crystal structures of similar compounds, providing insights into their molecular geometries, crystal packing, and intermolecular interactions (Saeed, Hussain, & Bolte, 2010).
Chemical Reactions and Properties
The chemical reactions involving compounds with similar structural features to N-cycloheptyl-2,4,5-trimethoxybenzamide often include cycloaddition reactions, highlighting their reactivity and potential for forming complex molecular architectures. For instance, N-fluorobenzamide-directed formal [4+2] cycloaddition reactions with maleic anhydride showcase the versatility of these compounds in synthesizing fluorescent aminonaphthalic anhydrides (Lu, Wang, Chang, Liu, & Li, 2022).
Mechanism of Action
The mechanism of action of “N-cycloheptyl-2,4,5-trimethoxybenzamide” is not clear from the available resources. It’s worth noting that related compounds, such as trimethobenzamide, have been studied for their antiemetic properties, but it’s unclear if this applies to "N-cycloheptyl-2,4,5-trimethoxybenzamide" .
properties
IUPAC Name |
N-cycloheptyl-2,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-20-14-11-16(22-3)15(21-2)10-13(14)17(19)18-12-8-6-4-5-7-9-12/h10-12H,4-9H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDMISDFLMVPNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCCCCC2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-2,4,5-trimethoxybenzamide |
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